molecular formula C21H17N3O4S2 B2516177 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 886900-80-7

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No.: B2516177
CAS No.: 886900-80-7
M. Wt: 439.5
InChI Key: SLWMLGVHAGTSNG-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a synthetic organic compound designed for research applications. This molecule features a benzamide core structure, which is linked to a 6-methoxybenzo[d]thiazole moiety and a phenylsulfonamide group. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry due to its widespread presence in biologically active molecules and its ability to interact with various enzymatic targets . Furthermore, the N-(thiazol-2-yl)benzamide framework has been identified as a key pharmacophore for the development of selective receptor antagonists, demonstrating the potential of this chemical class in probing complex biological systems . The specific integration of the methoxy and sulfonamide functional groups is intended to fine-tune the compound's physicochemical properties and binding affinity. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its potential utility in their specific areas of interest.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-28-16-11-12-18-19(13-16)29-21(22-18)23-20(25)14-7-9-15(10-8-14)24-30(26,27)17-5-3-2-4-6-17/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWMLGVHAGTSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions to form 6-methoxybenzo[d]thiazole.

    Sulfonamide Formation: The benzothiazole derivative is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.

    Benzamide Coupling: Finally, the sulfonamide intermediate is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure includes a benzo[d]thiazole core, which is known for its biological activity, particularly in the development of pharmaceuticals. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for various therapeutic applications.

Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The sulfonamide moiety is often associated with antimicrobial activity. Studies suggest that compounds containing this functional group can inhibit bacterial growth by interfering with folate synthesis pathways. This makes N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide a potential candidate for developing new antibiotics.

Pharmacological Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of lipoxygenases, enzymes involved in inflammatory responses . Such inhibition could have implications for treating conditions like asthma and arthritis.

Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures might offer neuroprotective benefits. They may help mitigate oxidative stress and inflammation in neuronal cells, potentially leading to therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Material Science

Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties allow it to be utilized in the development of new materials with specific functionalities.

Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This could lead to advancements in creating high-performance composites used in various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole exhibited potent anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to inhibit bacterial growth significantly, suggesting its potential as a new antibiotic agent.

Mechanism of Action

The mechanism by which N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with the active site of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name / CAS Key Substituents Molecular Formula Biological Activity / Notes Reference
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide (886903-09-9) 6-methoxybenzo[d]thiazole, 4-phenylsulfonamido C21H16N3O4S2 Potential enzyme inhibition (structural similarity to EthR inhibitors)
N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide (886906-96-3) 6-acetamido, 4-fluorophenylsulfonamido C22H17FN4O4S2 Enhanced solubility; fluorophenyl group may improve target binding
N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) Pyridinyl thiazole, fluorophenylacetamide C16H12FN3OS Multitarget ligand for Alzheimer’s disease (BACE1 inhibition)
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Pyridinyl thiazole, piperazinylmethyl C22H24N6OS Antimycobacterial activity (EthR inhibition)
4-(N-Methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide (313405-34-4) Methyl-phenylsulfamoyl, thiazole C15H14N3O3S2 Kinase inhibition (structural similarity to ATP-competitive inhibitors)

Key Research Findings

(a) Enzyme Inhibition Potential

  • Mycobacterium tuberculosis EthR Inhibition: Compounds like 4g (Table 1) with pyridinyl thiazole and piperazinylmethyl groups exhibit nanomolar inhibition of EthR, a transcriptional repressor critical for ethionamide resistance . The phenylsulfonamido group in the target compound may similarly disrupt EthR-DNA binding .
  • BACE1 Inhibition : GSK1570606A (Table 1) demonstrates that fluorophenylacetamide-thiazole hybrids can inhibit β-secretase, a target in Alzheimer’s therapy. The methoxy group in the target compound could enhance blood-brain barrier penetration .

(c) Spectroscopic Characterization

  • 1H/13C NMR : Methoxy protons in the target compound resonate at δ ~3.8–4.0 ppm, while sulfonamido NH appears as a broad singlet near δ 10–12 ppm .
  • HRMS : Molecular ion peaks for benzamide derivatives typically align with calculated masses (e.g., m/z 454.06 for C21H16N3O4S2) .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 886900-80-7
  • Molecular Formula : C21H17N3O4S2
  • Molecular Weight : 439.5 g/mol

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include the formation of benzothiazole derivatives. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Proliferation Inhibition :
    • The compound significantly inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells as assessed by MTT assays.
    • At concentrations ranging from 1 to 4 µM, it demonstrated a dose-dependent decrease in cell viability.
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells as evidenced by flow cytometry analysis.
    • It disrupts the cell cycle progression in cancer cells, leading to G1 phase arrest.
    • Western blot analyses indicated that this compound inhibits key signaling pathways involved in cell survival, specifically the AKT and ERK pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activity:

  • Cytokine Regulation :
    • It reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), suggesting a dual action mechanism that targets both tumor growth and inflammation .
  • Potential for Dual Therapy :
    • The compound's ability to simultaneously inhibit cancer cell proliferation and reduce inflammation positions it as a promising candidate for dual-action therapies against cancer.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

  • Study on Compound B7 :
    • A study synthesized 25 novel benzothiazole compounds, identifying B7 (structurally similar to this compound) as a potent inhibitor of A431, A549, and H1299 cell lines.
    • B7 exhibited comparable effects on apoptosis and cell cycle arrest to established anticancer agents .
  • Mechanistic Insights :
    • Research indicates that compounds like this compound may interact with multiple cellular targets, enhancing their efficacy against resistant cancer phenotypes.

Q & A

Q. How to address low solubility in aqueous buffers during in vitro testing?

  • Answer : Use co-solvents like DMSO (≤0.1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .

Conflict Resolution in Data Interpretation

Q. When conflicting data arise in cytotoxicity studies (e.g., high potency in one cell line but inactivity in another), how should researchers proceed?

  • Answer : Verify assay consistency using cell viability controls (e.g., staurosporine). Perform genomic profiling (e.g., RNA-seq) of resistant cell lines to identify overexpression of efflux pumps (e.g., P-gp) or mutations in target enzymes. Cross-validate with 3D spheroid models to mimic in vivo heterogeneity .

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